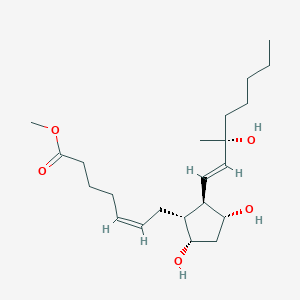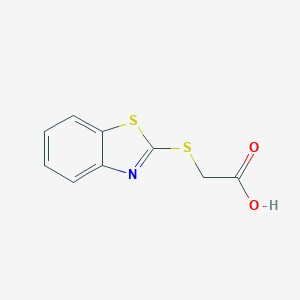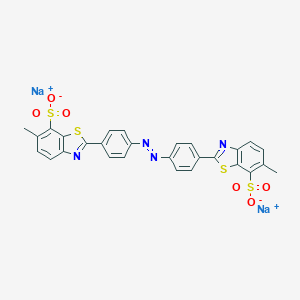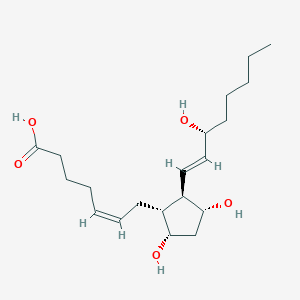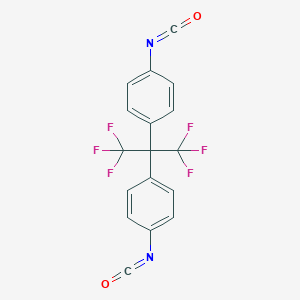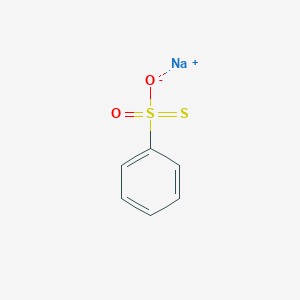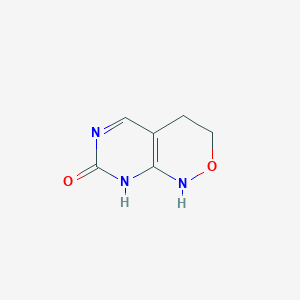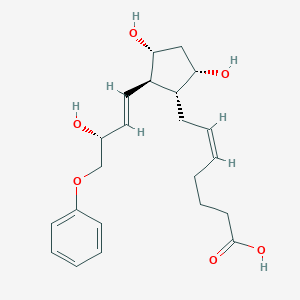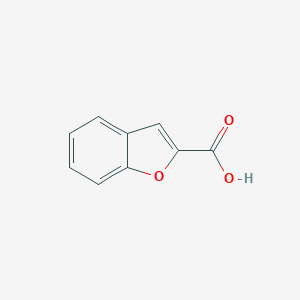
Benzofuran-2-carboxylic acid
Overview
Description
Benzofuran-2-carboxylic acid is a white to light yellow crystal powder . It is a type of benzofuran compound, which are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran-2-carboxylic acid was used in the synthesis of the oxymethyl-modified coumarinic acid-based cyclic DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) prodrug . In the synthesis of 2,3-disubstituted benzofuran, it can be completed by a one-step reaction .Molecular Structure Analysis
The molecular formula of Benzofuran-2-carboxylic acid is C9H6O3 and its molecular weight is 162.1421 . The IUPAC Standard InChI is InChI=1S/C9H6O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H, (H,10,11) .Chemical Reactions Analysis
Benzofuran-2-carboxylic acid derivatives have been found to have immune enhancing and anti-tumor properties in human lymphocytes and cancer cells exposed to analog spaceflight conditions modeled microgravity and γ-radiation .Physical And Chemical Properties Analysis
Benzofuran-2-carboxylic acid is a white to light yellow crystal powder . The boiling point is between 583 - 588 K and the fusion (melting) point is between 465 - 466 K .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including Benzofuran-2-carboxylic acid, have been shown to possess strong anti-tumor properties . They have been utilized as anticancer agents .
Antibacterial Properties
Benzofuran compounds are known for their antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs .
Anti-Oxidative Activity
Benzofuran-2-carboxylic acid and its derivatives have been found to have good antioxidant activity . This property can be utilized in the development of drugs for diseases caused by oxidative stress .
Anti-Viral Properties
Benzofuran compounds have demonstrated anti-viral activities . For instance, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Synthesis of Prodrugs
Benzofuran-2-carboxylic acid has been used in the synthesis of prodrugs . For example, it was used in the synthesis of the oxymethyl-modified coumarinic acid-based cyclic DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) prodrug .
Chemical Synthesis
Benzofuran-2-carboxylic acid plays a crucial role in the chemical synthesis of complex benzofuran derivatives . Novel methods for constructing benzofuran rings have been discovered, which are conducive to the construction of complex benzofuran ring systems .
Mechanism of Action
Target of Action
Benzofuran-2-carboxylic acid and its derivatives have been found to exhibit a wide range of biological activities, making them potential natural drug lead compounds . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of Benzofuran-2-carboxylic acid are still under investigation, but it has been found to have significant cell growth inhibitory effects on different types of cancer cells .
Mode of Action
The mode of action of Benzofuran-2-carboxylic acid involves its interaction with its targets, leading to changes in the cellular processes. For instance, it has been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity . This can have a significant effect in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Biochemical Pathways
Benzofuran-2-carboxylic acid affects various biochemical pathways. It has been found to have antioxidant activity, which can impact various biochemical pathways related to oxidative stress . .
Pharmacokinetics
It has been noted that one of the targets achieved with most of the more recent compounds is improved bioavailability , suggesting that Benzofuran-2-carboxylic acid may also have favorable ADME properties.
Result of Action
The result of the action of Benzofuran-2-carboxylic acid is primarily seen in its potential therapeutic effects. It has been found to have significant cell growth inhibitory effects in different types of cancer cells . Moreover, it has been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of Benzofuran-2-carboxylic acid. For instance, it has been found that benzofuran compounds exhibit good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups . This suggests that the chemical environment of Benzofuran-2-carboxylic acid can influence its biological activity.
Safety and Hazards
When handling Benzofuran-2-carboxylic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Benzofuran compounds, including Benzofuran-2-carboxylic acid, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The development of promising compounds with target therapy potentials and little side effects is the main goal of current research .
properties
IUPAC Name |
1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFSPAZVIVZPHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060090 | |
| Record name | 2-Benzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-2-carboxylic acid | |
CAS RN |
496-41-3 | |
| Record name | 2-Benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumarilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzofurancarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Benzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COUMARILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z6NMG947L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Benzofuran-2-carboxylic acid?
A1: Benzofuran-2-carboxylic acid has the molecular formula C9H6O3 and a molecular weight of 162.14 g/mol. []
Q2: What spectroscopic data is available for characterizing Benzofuran-2-carboxylic acid?
A2: Benzofuran-2-carboxylic acid can be characterized using various spectroscopic techniques, including FT-IR, 1H NMR, and single-crystal XRD analysis. These techniques provide insights into the compound's vibrational frequencies, structural features, and geometric parameters. [, ]
Q3: What are some common synthetic approaches to Benzofuran-2-carboxylic acid derivatives?
A3: Several methods exist for synthesizing Benzofuran-2-carboxylic acid derivatives. One approach involves the Perkin rearrangement of 3-halocoumarins in the presence of a base. [] Another method utilizes a tandem approach involving Cu-catalyzed C-O coupling followed by Mo(CO)6-mediated carbonylation of 2-gem-dibromovinylphenols. []
Q4: How do the electronic properties of substituents on the benzofuran ring affect reactivity?
A4: The electronic nature of substituents on the benzofuran ring can significantly influence the reactivity of Benzofuran-2-carboxylic acid derivatives. For instance, electron-withdrawing groups on the benzofuran ring enhance the reactivity of 2-hydroxybenzophenones in condensation-cyclization reactions. []
Q5: Can the benzofuran ring of Benzofuran-2-carboxylic acid derivatives undergo ring-opening reactions?
A5: Yes, certain dianionic species derived from Benzofuran-2-carboxylic acids, such as lithium 3-lithipbenzofuran-2-carboxylate, are prone to rapid ring-opening reactions. This process can be influenced by factors like the position and nature of substituents on the benzofuran ring. []
Q6: What biological activities have been associated with Benzofuran-2-carboxylic acid derivatives?
A6: Benzofuran-2-carboxylic acid derivatives have shown diverse biological activities, including diuretic, uricosuric, anti-inflammatory, analgesic, antipyretic, anticancer, and insecticidal properties. [, , , , ]
Q7: How does modification of the carboxylic acid group affect the biological activity of Benzofuran-2-carboxylic acid derivatives?
A7: Modifying the carboxylic acid group can impact the potency of Benzofuran-2-carboxylic acid derivatives. For example, converting the carboxylic acid into esters or amides generally leads to a reduction in potency, as observed with their thromboxane A2 synthase inhibitory activity. [, ]
Q8: What is the impact of substituents on the benzofuran ring on the biological activity of these compounds?
A8: Substitutions on the benzofuran ring can significantly influence biological activity. In the case of thromboxane A2 synthase inhibitors, modifications to the benzofuran ring resulted in minor potency changes, while substitutions on the pyridine ring led to significant reductions in potency. []
Q9: Have any specific Benzofuran-2-carboxylic acid derivatives demonstrated promising anticancer activity?
A9: Yes, certain amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid, incorporating aryl sulfonamide piperazines or aryl hydrazides, have exhibited notable anticancer activity against lung and breast cancer cell lines. []
Q10: What are the potential applications of Benzofuran-2-carboxylic acid derivatives in drug development?
A10: Benzofuran-2-carboxylic acid derivatives hold promise as potential therapeutic agents for various conditions, including cardiovascular diseases, inflammatory disorders, cancer, and infectious diseases. Their diverse biological activities make them attractive targets for further research and development. [, , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



